molecular formula C15H24O2 B14524104 1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one CAS No. 62583-60-2

1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one

Cat. No.: B14524104
CAS No.: 62583-60-2
M. Wt: 236.35 g/mol
InChI Key: RCXROUQIRCOYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one is an organic compound with a complex structure that includes a butyl group, an ethyl group, and an epoxyindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Indenone Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the indenone structure.

    Epoxidation: The indenone core is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and epoxidation reactions, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group, using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Aqueous NaOH or amine solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one involves its interaction with specific molecular targets. The epoxy group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-amine: Similar structure but with an amino group instead of a ketone.

Uniqueness

1-Butyl-2-ethyloctahydro-5H-4,7-epoxyinden-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both butyl and ethyl groups, along with the epoxy and ketone functionalities, makes it a versatile compound for various applications.

Properties

CAS No.

62583-60-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-butyl-4-ethyl-10-oxatricyclo[5.2.1.02,6]decan-8-one

InChI

InChI=1S/C15H24O2/c1-3-5-6-10-9(4-2)7-11-14(10)13-8-12(16)15(11)17-13/h9-11,13-15H,3-8H2,1-2H3

InChI Key

RCXROUQIRCOYGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(CC2C1C3CC(=O)C2O3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.